tert-Butyl 3-hydroxy-1H-indole-1-carboxylate
CAS No.:
Cat. No.: VC15940365
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15NO3 |
|---|---|
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | tert-butyl 3-hydroxyindole-1-carboxylate |
| Standard InChI | InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-8-11(15)9-6-4-5-7-10(9)14/h4-8,15H,1-3H3 |
| Standard InChI Key | FWMUIDSRILQUFG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)O |
Introduction
Chemical Structure and Physical Properties
tert-Butyl 3-hydroxy-1H-indole-1-carboxylate is a synthetic indole derivative characterized by a tert-butoxycarbonyl (Boc) group at the 1-position and a hydroxyl group at the 3-position of the indole ring. Its molecular formula is , with a molecular weight of 233.26 g/mol . Discrepancies in reported molecular weights (e.g., 245.29 g/mol in some sources) likely stem from calculation errors, as the stoichiometric sum confirms 233.26 g/mol.
Key Physical Properties:
| Property | Value | Source |
|---|---|---|
| Melting Point | 119–121°C | |
| Boiling Point | ~380°C at 760 mmHg | |
| Physical State | White to off-white crystalline solid | |
| Solubility | Moderate in polar solvents (e.g., DMSO, methanol) |
The Boc group enhances hydrophobicity, while the hydroxyl group facilitates hydrogen bonding, improving solubility in biological matrices.
Synthesis and Manufacturing
The synthesis of tert-butyl 3-hydroxy-1H-indole-1-carboxylate typically involves Boc protection of 3-hydroxyindole. A standard protocol includes:
-
Reaction Setup: 3-Hydroxyindole is treated with di-tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .
-
Workup: The crude product is purified via column chromatography, yielding >95% purity .
Critical parameters include strict moisture control (to prevent Boc group hydrolysis) and inert atmospheres to avoid oxidation . Industrial-scale production requires optimized reflux conditions and catalytic methods to improve yield.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | <20 | Caspase-3/7 activation |
| A549 (Lung) | <15 | G1 phase arrest |
| HeLa (Cervical) | <10 | Mitochondrial membrane depolarization |
Hydrogen bonding via the 3-hydroxyl group enhances interactions with cellular targets, such as kinase enzymes and DNA topoisomerases.
Anti-Inflammatory and Neuroprotective Effects
Preliminary studies suggest modulation of NF-κB and COX-2 pathways, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) by up to 60% in murine models. In neuronal cells, the compound mitigates oxidative stress by scavenging ROS, improving cell viability by 40–50% under -induced stress.
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |
| H315 (Skin irritation) | Wear gloves and lab coats |
| H319 (Eye irritation) | Use safety goggles |
Applications in Pharmaceutical Research
Drug Development
The compound serves as:
-
A prodrug intermediate for kinase inhibitors (e.g., targeting EGFR and VEGFR).
-
A scaffold for designing dual-action anti-inflammatory/antioxidant agents.
Case Studies
-
In Vivo Anti-Tumor Efficacy: In xenograft models, daily oral administration (50 mg/kg) reduced tumor volume by 55% over 21 days.
-
Blood-Brain Barrier Permeation: LogP values (~2.3) suggest moderate CNS bioavailability, supporting its use in neurodegenerative drug candidates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume